1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties. Its synthesis and applications have garnered interest in medicinal chemistry and organic synthesis.
1,3-Benzodioxol-5-yl 4-methoxybenzoate can be synthesized from readily available precursors such as 1,3-benzodioxole and 4-methoxybenzoic acid through esterification processes. The compound's derivatives are often explored in research settings for their therapeutic potential.
This compound is classified as an ester, specifically a benzoate, due to the presence of the benzoate functional group. It falls under the broader category of aromatic compounds owing to the presence of multiple aromatic rings in its structure.
The synthesis of 1,3-Benzodioxol-5-yl 4-methoxybenzoate typically involves an esterification reaction. The general method includes:
The molecular structure of 1,3-Benzodioxol-5-yl 4-methoxybenzoate can be represented as follows:
The compound's structural data can be summarized in a table:
Property | Data |
---|---|
CAS Number | Not specified |
IUPAC Name | 1,3-Benzodioxol-5-yl 4-methoxybenzoate |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1OCO2)C=C(C=C)C(=O)OC |
InChI Key | Not specified |
1,3-Benzodioxol-5-yl 4-methoxybenzoate can participate in various chemical reactions:
Common reagents and conditions for reactions involving this compound include:
The mechanism of action for compounds like 1,3-Benzodioxol-5-yl 4-methoxybenzoate often involves interactions at the molecular level with biological targets:
Key chemical properties include:
1,3-Benzodioxol-5-yl 4-methoxybenzoate has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2